M1 Receptor Agonist Potency: Vedaclidine vs. Xanomeline Binding Affinity Comparison
Vedaclidine demonstrates sub-nanomolar agonist potency at M1 receptors, with an IC50 of 0.33 nM in the rabbit vas deferens functional assay [1]. In contrast, xanomeline—an M1/M4-preferring agonist used clinically in schizophrenia research—exhibits substantially lower M1 binding affinity with a Ki of 79.4 nM [2]. This approximately 240-fold difference in M1 receptor engagement represents a meaningful differentiation point for researchers requiring high-potency M1 activation.
| Evidence Dimension | M1 muscarinic receptor functional agonist potency (IC50) vs. binding affinity (Ki) |
|---|---|
| Target Compound Data | IC50 = 0.33 nM |
| Comparator Or Baseline | Xanomeline Ki = 79.4 nM |
| Quantified Difference | Approximately 240-fold higher potency (note: IC50 vs. Ki comparison) |
| Conditions | Vedaclidine: rabbit vas deferens M1 functional assay; Xanomeline: radioligand binding assay, cloned human M1 receptors |
Why This Matters
The sub-nanomolar M1 potency of vedaclidine enables lower dosing requirements in preclinical studies compared to xanomeline, potentially improving the therapeutic index in vivo.
- [1] Shannon HE, Sheardown MJ, Bymaster FP, et al. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. J Pharmacol Exp Ther. 1997;281(2):884-894. PMID: 9152398. View Source
- [2] Shekhar A, Potter WZ, Lightfoot J, et al. Selective muscarinic receptor agonist xanomeline as a novel treatment approach for schizophrenia. Am J Psychiatry. 2008;165(8):1033-1039. PMID: 18593778. View Source
